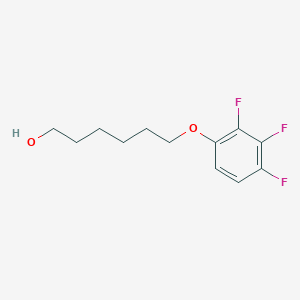

6-(2,3,4-Trifluorophenoxy)hexan-1-ol

Description

6-(2,3,4-Trifluorophenoxy)hexan-1-ol is a fluorinated alcohol with a hexanol backbone substituted by a 2,3,4-trifluorophenoxy group. Such fluorinated alcohols are often intermediates in pharmaceuticals, agrochemicals, or liquid crystals due to their unique electronic and steric properties.

Properties

IUPAC Name |

6-(2,3,4-trifluorophenoxy)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3O2/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6,16H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKISURXVMHPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCCCCCCO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1OCCCCCCO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through various chemical reactions.

Industrial Production Methods

Industrial production of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol typically involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness. The production methods may include continuous flow reactions, batch processing, and the use of advanced catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenoxy)hexan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

6-(2,3,4-Trifluorophenoxy)hexan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Fluorine Count |

|---|---|---|---|---|

| 6-(2,3,4-Trifluorophenoxy)hexan-1-ol | C₁₂H₁₅F₃O₂ | 260.24 | Alcohol, trifluorophenoxy ether | 3 |

| 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol | C₂₆H₃₈O₃ | 398.58 | Alcohol, biphenoxy ether (octoxy) | 0 |

| 6-Amino-1-(3-(trifluoromethyl)phenyl)hexan-1-ol | C₁₃H₁₇F₃NO | 276.28 | Alcohol, amino, trifluoromethylphenyl | 3 |

| 1H,1H,2H,2H-Perfluorohexan-1-ol | C₆H₄F₁₃O | 372.08 | Alcohol, perfluorinated alkyl chain | 13 |

| 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol | C₈H₇F₉O | 338.13 | Alcohol, multiple trifluoromethyl | 9 |

Key Observations :

- Fluorine Content : The target compound has 3 fluorine atoms, fewer than perfluoro analogs () but sufficient to enhance lipophilicity and metabolic stability.

- Functional Groups: Unlike amino-substituted analogs (), the target lacks basicity, reducing its reactivity in nucleophilic reactions. The trifluorophenoxy ether contrasts with thioether derivatives (e.g., ’s 6-(((4-methoxyphenyl)diphenylmethyl)thio)hexan-1-ol), which may oxidize more readily.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling/Melting Point | Solubility | Stability Notes |

|---|---|---|---|

| 6-(2,3,4-Trifluorophenoxy)hexan-1-ol | Not reported | Moderate in polar solvents (inferred) | Stable under acidic conditions |

| 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol | Not reported | Low in water, high in organics | Bulky substituents may hinder crystallization |

| 1H,1H,2H,2H-Perfluorohexan-1-ol | Not reported | Hydrophobic, low in polar solvents | High thermal/chemical resistance |

| 5,5-Bis(trifluoromethyl)-...hexan-1-ol | Not reported | Likely similar to perfluoro analogs | Extreme fluorination increases inertness |

Key Observations :

- Solubility: The target compound’s trifluorophenoxy group balances polarity, likely enhancing solubility in semi-polar solvents (e.g., THF, ethyl acetate) compared to perfluoro analogs ().

- Stability: Fluorine’s electron-withdrawing effect stabilizes the phenoxy ether against hydrolysis, unlike sulfur-containing analogs () .

Key Observations :

- Yield Trends : Fluorinated alcohols often require rigorous purification due to side reactions (e.g., over-alkylation). The target compound’s synthesis may mirror ’s thioether preparation, though yields could vary with fluorine’s steric demands .

- Purification : Silica-based chromatography is common for fluorinated alcohols () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.